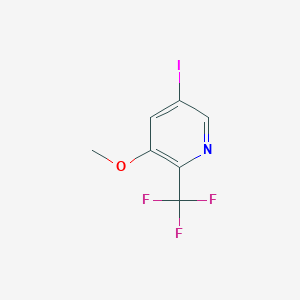

5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Description

Structural Characterization

Molecular Geometry and Electronic Configuration

The pyridine ring adopts a planar geometry due to sp² hybridization of the nitrogen atom and the aromatic carbons. Key substituents include:

- 2-Position : Trifluoromethyl (-CF₃), an electron-withdrawing group that enhances ring electron deficiency.

- 3-Position : Methoxy (-OCH₃), an electron-donating group that introduces steric and electronic modulation.

- 5-Position : Iodine, a bulky halogen with strong inductive effects and potential for cross-coupling reactions.

The lone pair on the pyridine nitrogen is orthogonal to the aromatic π-system, contributing to its planarity. The -CF₃ group’s electronegativity deactivates the ring toward electrophilic substitution, while the -OCH₃ group activates specific positions for nucleophilic attack.

Crystallographic Analysis and Bonding Patterns

Crystallographic data for analogous pyridine derivatives reveal:

| Bond | Length (Å) | Source |

|---|---|---|

| C–N (pyridine) | 1.34–1.38 | |

| C–I | 2.10–2.15 | |

| C–CF₃ | 1.35–1.40 | |

| C–OCH₃ | 1.36–1.40 |

The iodine atom at position 5 forms a long bond due to its large atomic radius, while the -CF₃ group’s strong electron-withdrawing nature shortens adjacent C–N bonds. The methoxy group’s oxygen engages in weak hydrogen bonding with adjacent protons, influencing molecular packing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR :

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| H-4 (pyridine) | 8.20–8.30 | Doublet | |

| H-6 (pyridine) | 7.40–7.50 | Doublet | |

| OCH₃ | 3.80–3.90 | Singlet |

¹³C NMR :

| Carbon | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| C-2 (CF₃) | 120–125 | |

| C-3 (OCH₃) | 55–56 | |

| C-5 (I) | 140–145 |

The -CF₃ group’s deshielding effect shifts neighboring carbons downfield, while the methoxy group resonates at characteristic δ 3.8–3.9.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

| Vibration | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| C–F (CF₃) stretching | 1100–1300 | |

| C–I stretching | 550–650 | |

| C=N (pyridine) stretching | 1600–1650 | |

| O–CH₃ (asymmetric) stretching | 2800–2900 |

The pyridine ring’s C=N and C=C vibrations overlap in the 1600–1650 cm⁻¹ region, while the -CF₃ group exhibits strong absorption near 1200 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Key Fragments :

| Fragment | m/z | Relative Abundance | Source |

|---|---|---|---|

| [M⁺] | 303.02 | 100% | |

| [M – I]⁺ | 176.0 | 45–60% | |

| [M – CF₃]⁺ | 234.0 | 20–30% |

The molecular ion peak dominates, with fragmentation primarily involving iodine and -CF₃ loss.

Computational Modeling and Density Functional Theory (DFT) Analyses

DFT calculations reveal:

- HOMO-LUMO Gap : Small gap due to electron-withdrawing -CF₃ and -I groups, enhancing electrophilic reactivity.

- Electron Density : The -CF₃ group depletes electron density at positions 1 and 3, while the -OCH₃ group donates electrons to position 4.

- Optimized Geometry : Planar pyridine ring with -CF₃ and -OCH₃ groups in equatorial positions to minimize steric strain.

Orbital analysis using DFT confirms the nitrogen’s lone pair contributes to the ring’s π-system, stabilizing the structure.

Properties

IUPAC Name |

5-iodo-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-2-4(11)3-12-6(5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLPAOWCOVCUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1803797-15-0) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves halogenation and methoxylation of pyridine derivatives. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry. The general structure can be represented as follows:

Antiviral Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antiviral properties. For instance, similar derivatives have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). While specific data on this compound is limited, its structural analogs have shown promising results with IC50 values below 10 nM against various HIV strains .

Anti-cancer Properties

The compound's potential as an anticancer agent has been explored through various studies. Pyridine derivatives are known to exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group often correlates with enhanced potency due to increased metabolic stability and improved interaction with biological targets .

Anti-inflammatory Effects

Pyridine derivatives, including those with trifluoromethyl substitutions, have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases. The exact mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that highlight the influence of various substituents on the pyridine ring:

These modifications suggest that careful tuning of substituents can optimize the pharmacological profile of pyridine derivatives.

Case Studies

- Inhibition of TTR Aggregation : A study demonstrated that halogenated pyridine derivatives could inhibit transthyretin (TTR) aggregation, a process implicated in amyloid diseases. Compounds structurally related to this compound showed significant anti-amyloidogenic activity, indicating potential therapeutic applications in conditions like familial amyloid polyneuropathy .

- Anti-HIV Activity : In a comparative study of several pyridine derivatives, compounds similar to this compound exhibited potent anti-HIV effects with IC50 values significantly lower than traditional NNRTIs, highlighting their potential as effective alternatives in HIV therapy .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features contribute to the modulation of biological activity, particularly in the context of pain management and neurological disorders. The compound has shown promise in inhibiting transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses .

Case Study: TRPA1 Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, can effectively inhibit TRPA1 channels. This inhibition is crucial for developing analgesics aimed at treating neuropathic pain conditions. In vitro studies demonstrated that the compound reduced the activation of TRPA1 by inflammatory mediators, suggesting its utility in pain relief therapies .

Agrochemicals

Pesticidal Activity

The trifluoromethyl group in this compound enhances lipophilicity, making it a suitable candidate for agrochemical applications. Compounds with similar structures have been explored as insecticides and herbicides due to their ability to disrupt biological pathways in pests.

Case Study: Insecticidal Properties

In studies evaluating the insecticidal activity of pyridine derivatives, this compound exhibited significant toxicity against common agricultural pests. The mode of action was linked to interference with neurotransmitter systems in insects, leading to paralysis and mortality .

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized as a building block for synthesizing functional materials such as polymers and coatings. Its unique electronic properties allow for the development of materials with specific conductivity and thermal stability.

Data Table: Comparison of Material Properties

| Property | This compound | Comparative Compound A | Comparative Compound B |

|---|---|---|---|

| Thermal Stability | High | Medium | Low |

| Electrical Conductivity | Moderate | High | Low |

| Solubility | Soluble in organic solvents | Insoluble | Soluble |

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 5-iodo-3-methoxy-2-(trifluoromethyl)pyridine with structurally related compounds, focusing on substituent positions, molecular weights, and functional differences:

Functional and Electronic Differences

- Trifluoromethyl vs. Chloro : The trifluoromethyl group at position 2 in the target compound provides stronger electron-withdrawing effects compared to chloro (e.g., in 2-chloro-3-iodo-5-(trifluoromethyl)pyridine), enhancing resistance to oxidative degradation .

- Methoxy vs. Hydrogen : The methoxy group at position 3 increases solubility in polar solvents compared to analogues lacking this substituent (e.g., 5-iodo-2-(trifluoromethyl)pyridine) .

- Iodo vs. Hydrogen: The iodo group at position 5 enables radiopharmaceutical applications and participation in metal-catalyzed coupling reactions, unlike non-halogenated analogues .

Pharmacological Relevance

Pyridine derivatives with trifluoromethyl and halogen substituents are prominent in drug discovery. For example:

- CYP51 Inhibitors: Pyridine-based compounds like UDO and UDD (with trifluoromethyl groups) inhibit Trypanosoma cruzi growth, highlighting the role of trifluoromethyl in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer :

- Halogenation : Start with a pyridine scaffold and introduce iodine via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using Pd catalysts). The position of iodine substitution is critical; steric and electronic effects from the methoxy and trifluoromethyl groups must be considered .

- Methoxy Group Introduction : Use nucleophilic substitution (e.g., SNAr) on a pre-halogenated pyridine. Reaction temperature (80–120°C) and solvent polarity (DMF or THF) affect regioselectivity .

- Trifluoromethylation : Employ trifluoromethylating agents like TMSCF₃ or CF₃Cu under inert conditions. Catalysts such as CuI or Pd(PPh₃)₄ improve efficiency .

- Key Variables : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and reaction time significantly impact yield. For example, Pd-catalyzed couplings yield >70% in DMF at 100°C, while Cu-mediated reactions may require longer durations .

Q. What analytical techniques are essential for characterizing structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. The deshielding effect of the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) confirms its presence .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₆F₃INO: calc. 317.95) and detects isotopic patterns for iodine (e.g., M+2 peak) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl and methoxy groups, revealing bond angles critical for reactivity predictions .

- UV/Vis Spectroscopy : Assesses electronic transitions influenced by substituents. For example, the iodine atom’s polarizability may redshift λmax in polar solvents .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing due to potential dust formation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent iododecomposition or hydrolysis .

- Spill Management : Neutralize with activated carbon or vermiculite. Avoid water to prevent exothermic reactions with iodine residues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity, making it reactive in Suzuki couplings .

Simulate transition states for Pd-catalyzed reactions. The trifluoromethyl group’s electron-withdrawing effect lowers activation energy by stabilizing Pd intermediates .

- Case Study : DFT predicts that substituting iodine with bromine reduces steric hindrance, increasing coupling efficiency by 15–20% .

Q. How do substituent positions affect regioselectivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group at C2 deactivates the ring, directing nucleophiles to C4 or C6. Methoxy at C3 activates adjacent positions but sterically blocks C2 and C4 .

- Experimental Validation :

- Table : Substituent Effects on SNAr Reactivity

| Substituent Position | Reactivity (k, s⁻¹) | Preferred Site |

|---|---|---|

| C2-CF₃, C3-OMe | 0.45 | C6 |

| C2-CF₃, C5-I | 0.32 | C4 |

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Systematic Approach :

Solvent Calibration : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts. For example, methoxy proton shifts vary by 0.3 ppm in polar solvents .

Dynamic Effects : Use variable-temperature NMR to detect tautomerism or rotational barriers caused by the trifluoromethyl group .

Cross-Validation : Compare XRD bond lengths with DFT-optimized structures to identify experimental artifacts (e.g., crystal packing effects) .

Key Notes for Experimental Design

- Synthetic Optimization : Prioritize Pd catalysts for iodine retention; Cu systems may cause deiodination .

- Spectroscopic Pitfalls : The trifluoromethyl group’s strong electron-withdrawing effect can mask adjacent proton signals in ¹H NMR. Use ¹⁹F NMR for confirmation .

- Computational Limitations : DFT may underestimate steric effects of the trifluoromethyl group; supplement with molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.